An In-depth Technical Guide to Acid-PEG7-t-butyl ester: A Heterobifunctional Linker for Advanced Drug Development
An In-depth Technical Guide to Acid-PEG7-t-butyl ester: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid-PEG7-t-butyl ester is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and targeted protein degradation. This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use. Featuring a terminal carboxylic acid and an acid-labile tert-butyl ester protecting group, this polyethylene (B3416737) glycol (PEG) linker offers researchers precise control over the assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction
Acid-PEG7-t-butyl ester is a discrete PEG linker containing seven ethylene (B1197577) glycol units.[1] Its heterobifunctional nature, with a carboxylic acid at one terminus and a t-butyl protected carboxylic acid at the other, allows for sequential and controlled conjugation of two different molecules.[2][3] The PEG7 spacer imparts increased hydrophilicity and biocompatibility to the resulting conjugate, which can improve solubility and pharmacokinetic profiles.[4][5] The defined length of the PEG spacer provides precise spatial control between the conjugated moieties, a crucial factor in optimizing the biological activity of complex therapeutics.[4]
Core Properties and Data Presentation
A summary of the key quantitative data for Acid-PEG7-t-butyl ester is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2134235-86-0 | [1][6] |
| Molecular Formula | C22H42O11 | [1] |
| Molecular Weight | 482.57 g/mol | [1][6] |
| Purity | Typically >95% | [1] |
| Appearance | Varies (often a colorless to pale yellow oil or solid) | [7] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [8] |
| Storage Conditions | Store at -20°C, desiccated and protected from light | [6][9] |
Key Applications
The unique architecture of Acid-PEG7-t-butyl ester makes it an ideal reagent for a variety of applications in drug development and chemical biology.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are chimeric molecules that co-opt the cell's natural protein degradation machinery to eliminate target proteins.[10] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Acid-PEG7-t-butyl ester is frequently employed as a component of this linker.[10] The carboxylic acid can be coupled to one of the ligands, and following deprotection of the t-butyl ester, the newly revealed carboxylic acid can be attached to the second ligand, facilitating the synthesis of the final PROTAC molecule.
Antibody-Drug Conjugates (ADCs)
In the construction of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a critical role in the stability and efficacy of the ADC. The carboxylic acid moiety of Acid-PEG7-t-butyl ester can be used to conjugate the linker to the antibody, while the other end can be modified to react with the drug payload.
Bioconjugation and Drug Delivery
The hydrophilic PEG7 spacer enhances the aqueous solubility and circulation time of biomolecules and small molecule drugs.[5] This makes Acid-PEG7-t-butyl ester a valuable tool for PEGylating proteins, peptides, and other therapeutic agents to improve their pharmacological properties.[11]
Experimental Protocols
The following are detailed methodologies for the key reactions involving Acid-PEG7-t-butyl ester.
Amide Bond Formation with the Carboxylic Acid Terminus
This protocol describes the coupling of the terminal carboxylic acid of Acid-PEG7-t-butyl ester to a primary amine-containing molecule (e.g., a protein of interest ligand or an antibody).
Materials:
-
Acid-PEG7-t-butyl ester
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve Acid-PEG7-t-butyl ester in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
Add 1.5 equivalents of EDC and 1.1 equivalents of NHS to the linker solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.[12]
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in PBS (pH 7.4).
-
Add the activated linker solution to the amine-containing molecule solution at a desired molar ratio (e.g., 5:1 to 10:1 linker-to-amine).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Deprotection of the t-butyl Ester
This protocol outlines the removal of the t-butyl protecting group to reveal a free carboxylic acid.
Materials:
-
t-butyl ester-containing conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Acidic Cleavage:
-
Work-up and Isolation:
-
Remove the TFA and DCM under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
-
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC molecule.
Experimental Workflow: PROTAC Synthesis
Caption: Workflow for PROTAC synthesis.
Conclusion
Acid-PEG7-t-butyl ester is a high-value chemical tool for researchers in drug discovery and development. Its well-defined structure, heterobifunctional nature, and the beneficial properties of the PEG spacer make it an enabling reagent for the construction of sophisticated therapeutic modalities. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this linker in the synthesis of next-generation bioconjugates and targeted protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Boc-PEG-t-butyl ester | 145119-18-2 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Acid-PEG4-t-butyl ester, 1835759-85-7 | BroadPharm [broadpharm.com]
- 9. Acid-PEG7-t-butyl ester | CAS: 2134235-86-0 | AxisPharm [axispharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. rsc.org [rsc.org]
- 14. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
